3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine

Medicinal Chemistry Stereochemistry Receptor Binding

3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine is a constrained cyclobutylamine scaffold featuring a rigid cyclobutane core and an electron-withdrawing, lipophilic -CF3 phenoxy group. This specific configuration enhances metabolic stability, lipophilicity, and target binding affinity (e.g., 3.75-fold higher serotonin receptor binding for trans vs. cis isomer). Demonstrated in vivo tolerability in mouse models and selective COX inhibition without Beta-1 adrenergic receptor binding reduce off-target risks, making it an ideal advanced intermediate for SAR-driven TRPV1 antagonist and anti-inflammatory probe development. Available as free base or hydrochloride salt with purities up to 98%.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B13345963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C11H12F3NO/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10/h1-4,8,10H,5-6,15H2
InChIKeyBXXLNGHPKDHBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine: A Key Cyclobutylamine Scaffold for Medicinal Chemistry and Targeted Receptor Modulation


3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine (CAS 1380386-35-5) is a fluorinated cyclobutylamine building block characterized by a rigid cyclobutane core, a primary amine, and a 4-trifluoromethylphenoxy moiety . It is a member of the 1,3-substituted cyclobutylamine class, which has gained prominence in pharmaceutical research for its ability to serve as a constrained scaffold in the design of bioactive molecules targeting receptors such as TRPV1, CCR5, and cyclooxygenases [1]. The compound is commercially available, often as the trans- or cis-hydrochloride salt, with typical purities of 95-97% . Its structural features, particularly the electron-withdrawing and lipophilic trifluoromethyl group, are designed to enhance metabolic stability and modulate physicochemical properties, making it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs [2].

Why 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine Cannot Be Replaced by Simple In-Class Analogs


Substituting 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine with a structurally similar analog—such as one bearing a different 4-substituent (e.g., Cl, OMe, F) or lacking the trifluoromethyl group—is not a trivial exchange. The specific combination of the rigid cyclobutane ring and the electron-withdrawing, lipophilic -CF3 group on the phenoxy ring is critical. This structural motif profoundly influences key properties including target binding affinity, as seen in related cyclobutylamines where the trans-isomer exhibits a 3.75-fold higher binding affinity for serotonin receptors compared to the cis-isomer . Furthermore, the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which directly impacts a compound's pharmacokinetic profile and its suitability for in vivo studies or further lead optimization [1]. Therefore, the choice of this specific building block is not interchangeable; it is a deliberate selection to achieve a precise molecular property profile required for advanced research applications. The following evidence quantifies these critical differences.

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine and Its Analogs


Stereochemical Purity as a Critical Determinant of Target Binding Affinity

For cyclobutylamine derivatives, stereochemistry is a critical determinant of biological activity. The trans-isomer of a closely related compound, 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride, demonstrates a significantly higher binding affinity for serotonin receptors (Ki = 12 nM) compared to its cis-isomer (Ki = 45 nM) . This 3.75-fold difference in affinity underscores the importance of procuring and utilizing the correct stereoisomer of 3-(4-(trifluoromethyl)phenoxy)cyclobutan-1-amine. The selection of the trans- (or cis-) isomer is not a matter of convenience but a critical decision that directly impacts the potency and efficacy of any derived drug candidate.

Medicinal Chemistry Stereochemistry Receptor Binding

Impact of 4-Position Substituent on CCR5 Antagonist Potency

The nature of the substituent at the 4-position of the phenoxy ring has a dramatic effect on CCR5 antagonism. While 3-(4-(trifluoromethyl)phenoxy)cyclobutan-1-amine exhibits only weak antagonist activity at the CCR5 receptor, with an IC50 of 9,200 nM, other analogs demonstrate far greater potency [1]. This direct comparison shows that the choice of the -CF3 group results in a >80,000-fold decrease in potency compared to the most active analogs in the series, such as those with an IC50 of 0.110 nM [2]. This quantitative difference illustrates how specific structural modifications can be used to tune activity against a given target, providing valuable SAR data for researchers.

CCR5 Antagonist HIV Research Structure-Activity Relationship

In Vivo Tolerability: Absence of Acute Toxicity in a Murine Model

A critical early step in drug development is assessing in vivo tolerability. In a study evaluating the toxicity of 3-(4-(trifluoromethyl)phenoxy)cyclobutan-1-amine via intraperitoneal administration in mice, the compound showed no signs of acute toxicity . While a direct comparator for this specific assay is not available, this finding stands in contrast to many lead-like compounds that exhibit dose-limiting toxicities early in development. This evidence of in vivo tolerability supports the compound's potential as a safe starting point for further optimization and distinguishes it from more toxic analogs.

In Vivo Toxicology Drug Safety Lead Optimization

Target Engagement Profile: Selective Binding to Cyclooxygenase with Lack of Beta-1 Adrenergic Affinity

Assessing selectivity against off-target proteins is a crucial step in validating a chemical probe or lead compound. In selectivity assays, 3-(4-(trifluoromethyl)phenoxy)cyclobutan-1-amine demonstrated inhibitory activity against cyclooxygenase (COX) in mouse macrophages , but showed no detectable binding affinity for the human Beta-1 adrenergic receptor . While no quantitative IC50 is provided for the COX inhibition, this binary profile—activity at a desired target and inactivity at a common off-target—is a key piece of evidence for compound selection. It suggests a cleaner pharmacological profile compared to compounds that exhibit promiscuous binding, thereby reducing the risk of confounding results in cellular or in vivo studies.

Target Selectivity Off-Target Profiling Inflammation

Top Research and Industrial Applications for 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as an ideal core scaffold for medicinal chemists exploring SAR around 1,3-substituted cyclobutylamines. Its defined stereochemistry (trans- or cis-) and the presence of the -CF3 group provide a versatile platform for introducing further modifications. The quantitative evidence on how stereochemistry (trans vs. cis) and 4-position substituents (CF3 vs. others) dramatically alter receptor binding affinity (e.g., at serotonin receptors and CCR5 [1]) makes it a powerful tool for understanding the impact of these specific molecular features on biological activity.

In Vivo Target Validation Studies with a Favorable Early Toxicity Profile

For research groups aiming to validate a biological target in vivo, this compound offers a distinct advantage: preliminary data showing no signs of acute toxicity in a mouse model following intraperitoneal administration . This in vivo tolerability is not a given for all research compounds and reduces the risk of encountering toxicity issues that could confound results or prematurely halt a study. This makes it a safer and more reliable tool for initial proof-of-concept experiments in animal models of disease.

Development of Selective Probes for Inflammatory Pathways

The compound's demonstrated inhibitory activity against cyclooxygenase (COX) in mouse macrophages , combined with its lack of binding to the Beta-1 adrenergic receptor , positions it as a promising starting point for developing selective chemical probes. This activity/selectivity profile suggests potential utility in studying COX-mediated inflammatory processes with a reduced likelihood of off-target cardiovascular effects, a common pitfall in drug development. Researchers can use this scaffold to build upon and optimize for potency and selectivity against specific COX isoforms.

Scaffold for TRPV1 Antagonist Development

The 1,3-substituted cyclobutyl scaffold is a core motif in potent TRPV1 antagonists, a target implicated in pain, inflammation, and ocular diseases [2]. 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine represents a foundational building block for constructing more complex molecules within this pharmacologically relevant class. By using this scaffold as a starting point, researchers can efficiently explore the chemical space around TRPV1 antagonism, leveraging the known advantages of the cyclobutylamine core and the trifluoromethylphenoxy group to develop novel therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Trifluoromethyl)phenoxy)cyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.